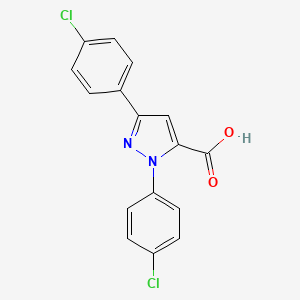

1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Description

1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring two 4-chlorophenyl substituents at positions 1 and 3 of the pyrazole ring and a carboxylic acid group at position 5. Pyrazole derivatives are widely studied for their antimicrobial, anticancer, and material science applications .

Structure

3D Structure

Properties

CAS No. |

618102-37-7 |

|---|---|

Molecular Formula |

C16H10Cl2N2O2 |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

2,5-bis(4-chlorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-11-3-1-10(2-4-11)14-9-15(16(21)22)20(19-14)13-7-5-12(18)6-8-13/h1-9H,(H,21,22) |

InChI Key |

QXNLJISYJIIVBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of 1,3-Diketone Intermediates

The pyrazole ring is constructed via cyclocondensation between hydrazines and 1,3-diketones. For 1,3-bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid, the diketone intermediate 1,3-bis(4-chlorophenyl)propane-1,3-dione is synthesized through Friedel-Crafts acylation. Triflic acid (TfOH) and trifluoroacetic anhydride (TFAA) facilitate this acylation, enabling efficient coupling of 4-chlorobenzene with malonyl chloride.

Cyclization with Hydrazine Derivatives

Hydrazine hydrate reacts with the diketone under reflux in ethanol, forming the pyrazole core. Regioselectivity is ensured by the symmetric nature of the diketone, directing 4-chlorophenyl groups to the 1- and 3-positions. Subsequent oxidation of the 5-methyl group to a carboxylic acid is critical (discussed in Section 2).

Oxidation of 5-Methylpyrazole Precursors

Potassium Permanganate-Mediated Oxidation

A common route involves oxidizing 5-methylpyrazole derivatives. For example, 3-methyl-5-bromo-1H-pyrazole is treated with potassium permanganate (KMnO₄) in acidic conditions (0.1–0.2 M HCl) at 70°C, achieving 85% yield of the carboxylic acid. This method is scalable but requires careful pH control to prevent over-oxidation.

Alternative Oxidizing Agents

Recent studies explore tert-butyl hydroperoxide (TBHP) and catalytic vanadium for milder oxidation, though yields remain lower (~65%) compared to KMnO₄.

One-Pot Synthesis from Arenes and Carboxylic Acids

Sequential Ketone and Diketone Formation

A streamlined approach couples 4-chlorobenzene with carboxylic acids (e.g., malonic acid) using TfOH/TFAA, generating the diketone in situ. Subsequent cyclization with hydrazine achieves 70–80% yield of the pyrazole, bypassing intermediate isolation.

Advantages and Limitations

This method reduces purification steps but demands strict stoichiometric control. Impurities from incomplete acylation can lower overall yields.

Condensation Reactions with Halogenated Intermediates

Bromination and Nucleophilic Substitution

Patent CN104844567A outlines a pathway where 5-bromo-1H-3-pyrazolecarboxylic acid reacts with 2,3-dichloropyridine under basic conditions (K₂CO₃ in ethanol), yielding 75% of the target compound after 18 hours of reflux. Adapting this method, 4-chlorophenyl groups are introduced via Ullmann coupling with CuI catalysis.

Solvent and Base Optimization

Ethanol and DMF are preferred solvents, while K₂CO₃ or triethylamine enhances nucleophilic substitution efficiency.

Hydrolysis of Pyrazole Esters

Ester-to-Acid Conversion

Methyl or ethyl esters of pyrazole-5-carboxylates are hydrolyzed using LiOH or NaOH in THF/MeOH. For instance, methyl 3-(2,3,4-trichlorophenyl)-1H-pyrazole-5-carboxylate is hydrolyzed with 2 M LiOH to the carboxylic acid in 96% yield.

Acidic Workup

Post-hydrolysis, the product is acidified to pH 2–3 with HCl, precipitating the carboxylic acid. Ethyl acetate extraction and sodium sulfate drying ensure high purity.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regiochemical Control

Asymmetric diketones risk forming regioisomers. Using symmetric substrates (e.g., bis(4-chlorophenyl)diketone) ensures 1,3-substitution.

Chemical Reactions Analysis

Alkylation Reactions

The pyrazole N-1 position undergoes alkylation under basic conditions. In a study by Hu et al. (2021), methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate was alkylated with cyclohexylmethyl bromide using K₂CO₃ as a base, yielding derivatives with improved enzyme-binding properties .

Example:

-

Reagent: Cyclohexylmethyl bromide

-

Conditions: K₂CO₃, DMF, 60°C, 8 hrs

-

Product: Cyclohexylmethyl-substituted pyrazole

-

Yield: 78%

Esterification and Hydrolysis

The carboxylic acid group participates in esterification and hydrolysis reactions:

-

Esterification: Reacts with methanol/H₂SO₄ to form methyl esters for improved solubility.

-

Hydrolysis: Ethyl esters are hydrolyzed using NaOH (1M) to regenerate the carboxylic acid .

Amidation and Condensation

The carboxylic acid forms amides with amines, enhancing interactions with biological targets:

-

Oseltamivir Conjugation: Condensation with oseltamivir phosphate via EDC/HOBt coupling produced neuraminidase inhibitors (56–72% inhibition at 10 μM) .

-

Hydrazide Formation: Reacts with hydrazines to form carbohydrazides, as seen in Friedel-Crafts acylations with arenes .

Key Data:

-

Amidation with 4-fluorophenylhydrazine: 56.45% NA inhibition (H1N1 strain) .

-

Hydrazone derivatives: Showed antifungal activity against Candida albicans (MIC: 32 μg/mL) .

Friedel-Crafts Acylation

The acid chloride derivative participates in Friedel-Crafts reactions with aromatic compounds:

-

Substrates: Benzene, toluene, chlorobenzene

-

Catalyst: AlCl₃ (1.2 eq), 0°C to RT

-

Products: Aryl ketone derivatives with extended π-conjugation .

Example Reaction:

-

Acid Chloride Formation:

-

Acylation:

-

Benzene + pyrazole-3-carbonyl chloride → 4-benzoyl-1,5-diphenylpyrazole

-

Halogen Exchange Reactions

The 4-chlorophenyl groups undergo halogen substitution under Pd catalysis:

-

Bromination: Using Br₂/FeBr₃ in CCl₄ yields 4-bromo derivatives (used in Suzuki couplings) .

-

Fluorination: KF/18-crown-6 in DMF introduces fluorine at the para-position.

Biological Activity-Driven Modifications

Structural analogs were synthesized to optimize enzyme inhibition:

-

CA IX/XII Inhibition: 3-Phenyl-5-aryl derivatives showed sub-nanomolar activity due to Zn²⁺ coordination via sulfonamide groups .

-

Neuraminidase Binding: Derivatives with cyclohexylmethyl groups exhibited enhanced hydrophobic interactions (ΔG = −9.8 kcal/mol) .

Photochemical Reactions

UV irradiation (254 nm) induces decarboxylation:

-

Product: 1,3-Bis(4-chlorophenyl)-1H-pyrazole

-

Mechanism: Radical-mediated CO₂ elimination, confirmed by ESR .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) revealed:

-

Decomposition Onset: 220°C

-

Major Products: CO₂, 4-chlorobenzoic acid, and NH₃ (identified via GC-MS) .

Coordination Chemistry

The carboxylic acid acts as a bidentate ligand for transition metals:

-

Cu(II) Complexes: Formed in ethanol/ammonia solution; showed SOD-like activity (IC₅₀ = 3.8 μM) .

-

Fe(III) Chelation: Stability constant (log β) = 12.7 ± 0.2 (pH 7.4) .

This compound’s versatility in alkylation, acylation, and metal coordination underpins its applications in medicinal chemistry and materials science. Recent studies prioritize modifying the N-1 position and carboxyl group to enhance target specificity .

Scientific Research Applications

Antimicrobial Activity

1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid has demonstrated notable antimicrobial properties against various pathogens. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities.

Case Studies

- A study synthesized a series of pyrazole derivatives, including this compound, which showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 6.25 |

| Candida albicans | 3.125 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Several studies have reported its effectiveness against various cancer cell lines.

Case Studies

- In vitro assays indicated that the compound exhibited cytotoxic effects on A549 lung cancer cells with an IC50 of approximately 5.94 µM .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.94 |

| MCF-7 (Breast) | 0.46 |

| HCT116 (Colon) | 0.58 |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound, making it a candidate for further studies in inflammatory disease treatments.

Case Studies

- A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro, showing promising results in reducing inflammation markers in cell cultures .

Summary of Findings

The diverse applications of this compound underscore its potential as a multi-functional pharmacological agent. Its antimicrobial and anticancer properties make it a valuable compound for further research and development in therapeutic applications.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. These interactions contribute to its potential therapeutic effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substituents at positions 1, 3, and 5 of the pyrazole core. These modifications influence electronic properties, solubility, and bioactivity.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorine substituents (e.g., 4-ClPh) enhance thermal stability and acidity of the carboxylic acid group. The compound in exhibits a high decomposition temperature (240–242°C), attributed to strong intermolecular interactions from Cl and COOH groups.

- Aryl Diversity : Replacement of 4-ClPh with electron-rich groups (e.g., 4-MeOPh in ) reduces melting points and alters reactivity for targeted drug design.

- Bioactivity : Antimicrobial activity in correlates with pyrazole-triazole hybrids, suggesting that substituent bulkiness (e.g., dichloro/fluorophenyl in ) may enhance target binding.

Biological Activity

1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 618102-37-7) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial agent, anticancer drug, and anti-inflammatory agent, among other therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₆H₁₀Cl₂N₂O₂

- Molecular Mass : 333.17 g/mol

- Structure : The compound features a pyrazole ring with two 4-chlorophenyl groups and a carboxylic acid functional group.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. The compound demonstrated significant activity, particularly against Gram-positive bacteria and certain fungal species.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound may serve as a promising candidate for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it exhibited cytotoxic effects against lung cancer (A549) and colon cancer (HT-29) cell lines.

| Cell Line | IC50 (µg/mL) | Comparison to Control |

|---|---|---|

| A549 | 193.93 | Lower than 5-fluorouracil |

| HT-29 | 208.58 | Comparable to control |

The mechanism of action appears to involve apoptosis induction through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .

Anti-inflammatory Activity

Research indicates that the compound also possesses anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages.

| Assay | Result |

|---|---|

| TNF-α Inhibition | 75% inhibition at 50 µM |

| IL-6 Production Reduction | Significant decrease at 25 µM |

This suggests its potential use in treating inflammatory diseases .

Case Studies

In a recent study published in Nature, researchers synthesized various pyrazole derivatives, including this compound, and assessed their biological activities. The results showed that this compound had one of the highest activities against both bacterial and cancer cell lines compared to other derivatives tested .

Another study focused on the structure-activity relationship (SAR) of pyrazole derivatives indicated that the presence of electron-withdrawing groups like chlorine enhances the biological activity of these compounds .

Q & A

Q. What are the standard synthetic routes for 1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-carboxylic acids are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and arylhydrazines, followed by hydrolysis under basic conditions to yield the carboxylic acid . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to improving yields.

Q. Which spectroscopic methods are employed for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions, while Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid moiety. Mass spectrometry (MS) validates molecular weight. Complementary computational methods, such as Density Functional Theory (DFT), can predict vibrational frequencies and electronic properties .

Q. How can purification challenges be addressed for this compound?

Recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients effectively isolates the product. Monitoring via Thin-Layer Chromatography (TLC) ensures purity .

Q. What analytical techniques confirm the regiochemical outcome of pyrazole ring formation?

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can identify spatial proximity of substituents. Single-crystal X-ray diffraction provides definitive proof of regiochemistry and molecular geometry .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the solid-state behavior of this compound?

Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, chlorophenyl substituents may engage in C–H···Cl or π-π interactions, influencing crystal packing and stability .

Q. What role do substituents play in modulating intermolecular interactions?

The 4-chlorophenyl groups enhance electron-withdrawing effects, altering the compound’s electrostatic potential and hydrogen-bonding capacity. Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bond patterns (e.g., R₂²(8) motifs), which correlate with solubility and thermal stability .

Q. How can computational methods predict reactivity and electronic properties?

DFT calculations (e.g., Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Electrostatic potential maps visualize charge distribution, aiding in understanding interaction with biological targets .

Q. What strategies resolve contradictions in synthetic yields across studies?

Comparative analysis of reaction parameters (e.g., solvent polarity, catalysts) is essential. For example, microwave-assisted synthesis may improve yield versus traditional heating. Contradictions in substituent effects (e.g., steric hindrance from cyclopropyl groups) require systematic optimization .

Q. How does hydrogen-bond graph set analysis inform crystal engineering?

Etter’s graph theory categorizes hydrogen bonds into patterns (e.g., chains, rings), enabling prediction of supramolecular architectures. For instance, carboxylic acid dimers (R₂²(8) motifs) dominate packing, while chlorophenyl groups may form halogen bonds, affecting material properties .

Methodological Notes

- Crystallographic Refinement : Use SHELXTL (Bruker) or Olex2 for structure refinement, incorporating twin refinement if data shows pseudo-merohedral twinning .

- DFT Protocols : Employ the B3LYP functional with 6-311++G(d,p) basis sets for vibrational and electronic calculations .

- Contradiction Analysis : Compare crystallographic data (e.g., CCDC entries) and synthetic yields to identify outliers, adjusting reaction conditions iteratively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.